3-(Azetidin-3-yl)propan-1-ol
Description
Contextualization of Azetidine (B1206935) Ring Systems in Modern Chemical Synthesis and Design
Azetidines, four-membered saturated nitrogen heterocycles, have long been recognized for their presence in natural products and their utility in medicinal chemistry. acs.orgresearchgate.net Their significance stems from their ability to introduce conformational rigidity and a three-dimensional character into molecules, which can be advantageous for optimizing biological activity. enamine.net The inherent ring strain of the azetidine nucleus, with a strain energy of approximately 25.2 kcal/mol, makes them reactive intermediates for various chemical transformations. researchgate.net
Historically, the synthesis of azetidines has been considered challenging due to this ring strain. acs.orgresearchgate.net However, recent advancements have led to more efficient and stereoselective synthetic methods, including intramolecular cyclizations, ring expansions, and reductions of β-lactams. acs.orgresearchgate.net These developments have broadened the accessibility of azetidine-containing building blocks, fueling their incorporation into drug discovery programs and diversity-oriented synthesis. nih.govrsc.org The azetidine scaffold is now seen as a valuable tool for creating novel chemical space and developing lead-like molecules, particularly for targets within the central nervous system. nih.gov
The Unique Role of 3-(Azetidin-3-yl)propan-1-ol as a Strained Heterocyclic Synthon
The compound this compound stands out as a particularly useful synthon due to its bifunctional nature. The primary alcohol group provides a handle for a wide range of chemical modifications, such as oxidation, esterification, and etherification. Simultaneously, the secondary amine within the azetidine ring can be readily functionalized through N-alkylation, acylation, or participation in coupling reactions. This dual reactivity allows for the construction of diverse molecular frameworks from a single, relatively simple starting material.
The strained azetidine ring in this compound is a key feature that drives its reactivity. This strain can be harnessed in ring-opening reactions, providing access to substituted acyclic amines, or in ring-expansion reactions to form larger heterocycles like pyrrolidines or piperidines. researchgate.netrsc.org This makes it a versatile intermediate for generating a variety of structural motifs.
Overview of Key Challenges and Opportunities in the Chemistry of this compound
Despite its potential, the chemistry of this compound is not without its challenges. The synthesis of this specific molecule can be intricate, often requiring multi-step sequences. researchgate.net Furthermore, the selective manipulation of one functional group in the presence of the other (the alcohol and the amine) can require careful protection-deprotection strategies, adding to the synthetic complexity. The inherent reactivity of the strained ring, while an advantage in some contexts, can also lead to undesired side reactions if not properly controlled. researchgate.net
However, these challenges are outweighed by the significant opportunities this compound presents. Its use as a building block allows for the systematic exploration of chemical space around the azetidine core. The ability to introduce diverse substituents on both the nitrogen atom and the propanol (B110389) side chain enables the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This is particularly valuable in medicinal chemistry, where such modifications are crucial for optimizing drug candidates. The development of more efficient and scalable syntheses for this compound and its derivatives remains an active area of research, promising to unlock its full potential as a versatile tool for chemical innovation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(azetidin-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-3-1-2-6-4-7-5-6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNCRQNQIOVYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Functionalization Chemistry of 3 Azetidin 3 Yl Propan 1 Ol
Chemical Transformations of the Primary Alcohol Functionality in 3-(Azetidin-3-yl)propan-1-ol
The primary alcohol in the propan-1-ol side chain is a key site for introducing structural diversity. It can undergo a range of classical alcohol transformations, including esterification, etherification, oxidation, and nucleophilic substitution, to generate new analogs with modified physicochemical properties.
Esterification and Etherification Reactions
The hydroxyl group of this compound can be readily converted into esters and ethers, which are common functional groups in pharmacologically active molecules.
Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid can be employed, though more common methods involve the use of acylating agents like acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct. medcraveonline.com To prevent competitive acylation at the more nucleophilic azetidine (B1206935) nitrogen, a protecting group strategy is often necessary (see section 3.2.2).
Etherification , such as in the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction provides access to a wide range of ether derivatives.
| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group | Product Name Example |
| Esterification | Acyl Halide | Acetyl Chloride | Ester | 3-(Azetidin-3-yl)propyl acetate (B1210297) |
| Acid Anhydride | Benzoic Anhydride | Ester | 3-(Azetidin-3-yl)propyl benzoate | |
| Etherification | Alkyl Halide | Methyl Iodide | Ether | 3-(3-Methoxypropyl)azetidine |
| Alkyl Halide | Benzyl Bromide | Ether | 3-(3-(Benzyloxy)propyl)azetidine |
Oxidation and Reduction Pathways
The oxidation state of the terminal carbon in the propan-1-ol moiety can be modulated to yield aldehydes or carboxylic acids, significantly altering the molecule's chemical character.
Oxidation of the primary alcohol can be controlled to produce either an aldehyde or a carboxylic acid. physicsandmathstutor.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will selectively oxidize the alcohol to the corresponding aldehyde, 3-(azetidin-3-yl)propanal. ambeed.com The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), leads to the complete oxidation of the alcohol to the carboxylic acid, 3-(azetidin-3-yl)propanoic acid. physicsandmathstutor.comambeed.com
Reduction pathways primarily apply to derivatives of this compound rather than the alcohol itself. For instance, if the corresponding carboxylic acid or ester derivative is synthesized, it can be reduced back to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
| Transformation | Reagent(s) | Product Functional Group | Product Name Example |
| Mild Oxidation | Dess-Martin Periodinane | Aldehyde | 3-(Azetidin-3-yl)propanal |
| Strong Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | 3-(Azetidin-3-yl)propanoic acid |
Nucleophilic Substitution Reactions at the Propan-1-ol Moiety
While the hydroxyl group itself is a poor leaving group, it can be chemically modified to facilitate nucleophilic substitution. This conversion allows for the introduction of a wide variety of functional groups, including halides, azides, and nitriles. The first step in this process is the activation of the hydroxyl group by converting it into a better leaving group, such as a tosylate, mesylate, or halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol to a tosylate. This tosylate derivative can then be readily displaced by various nucleophiles.
Modifications and Functionalization of the Azetidine Nitrogen Atom in this compound Derivatives
The secondary amine within the azetidine ring is a nucleophilic center that provides a critical handle for derivatization. nih.gov Its functionalization is a key strategy for modulating the pharmacological and pharmacokinetic properties of molecules containing this scaffold. bldpharm.com
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the azetidine nitrogen makes it reactive toward a variety of electrophiles, enabling straightforward N-alkylation and N-acylation reactions.
N-Alkylation involves the reaction of the azetidine with alkyl halides or other alkylating agents. mdpi.com This reaction introduces an alkyl substituent onto the nitrogen atom, converting the secondary amine into a tertiary amine. For example, reaction with methyl iodide would yield 1-methyl-3-(3-hydroxypropyl)azetidine. Reductive amination is another common method for N-alkylation.
N-Acylation is achieved by treating the azetidine with acylating agents such as acyl chlorides or anhydrides. evitachem.com This forms a stable amide bond and is often used to introduce specific structural motifs or to serve as a nitrogen-protecting group. Reaction with acetyl chloride, for example, produces 1-acetyl-3-(3-hydroxypropyl)azetidine.
| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group | Product Name Example |
| N-Alkylation | Alkyl Halide | Methyl Iodide | Tertiary Amine | 1-Methyl-3-(3-hydroxypropyl)azetidine |
| N-Acylation | Acyl Halide | Acetyl Chloride | Amide | 1-(Azetidin-3-yl)-3-hydroxypropyl)ethan-1-one |
| N-Sulfonylation | Sulfonyl Halide | Methanesulfonyl Chloride | Sulfonamide | 1-(Methylsulfonyl)-3-(3-hydroxypropyl)azetidine |
Protecting Group Strategies for the Azetidine Nitrogen
In multi-step syntheses, it is often essential to temporarily block the reactivity of the azetidine nitrogen to achieve selective transformations at the alcohol functionality. This is accomplished using nitrogen protecting groups. ljmu.ac.uk An ideal protecting group can be installed easily, is stable to the reaction conditions used to modify other parts of the molecule, and can be removed cleanly under specific conditions. nih.gov
| Protecting Group | Full Name | Reagent for Protection | Common Deprotection Conditions |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA, HCl) |
| Cbz | Carboxybenzyl | Benzyl Chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) |
| Bus | tert-Butanesulfonyl | t-Butanesulfonyl chloride | Acidic Conditions |
Functionalization at the Azetidine C-3 Position in this compound Scaffolds
Direct functionalization at the C-3 position of an already 3-substituted azetidine, such as this compound, presents a significant synthetic challenge due to the steric hindrance and the primary reactivity of the ring nitrogen. However, strategies have been developed to introduce further diversity at this position, often involving the synthesis of precursors like azetidin-3-ones which can then be elaborated.
One notable approach involves the synthesis of 3-aryl-3-sulfanyl azetidines from N-Cbz protected azetidin-3-ols. nih.gov This iron-catalyzed thiol alkylation proceeds via an azetidine carbocation and demonstrates excellent yields with a broad range of thiols and azetidinols bearing electron-donating aromatic groups. nih.gov While not directly demonstrated on the 3-(3-hydroxypropyl) scaffold, this methodology suggests a viable route for introducing sulfur-based functionalities at the C-3 position.
Another strategy involves the creation of 3,3-disubstituted azetidines. For instance, N-Boc-azetidin-3-one can be reacted with an organometallic reagent, such as a Grignard or organolithium compound, to install the first C-3 substituent. Subsequent reactions can then be employed to introduce a second group. For example, treatment of N-Boc-3-azetidinone with phenyllithium (B1222949) furnishes N-Boc-3-phenylazetidin-3-ol. core.ac.uk This intermediate can then undergo a Friedel-Crafts alkylation to introduce a second aryl group, yielding a 3,3-diarylazetidine. core.ac.uk Adapting this to the this compound scaffold would likely require protection of the primary alcohol and the azetidine nitrogen before proceeding with such a synthetic sequence.
The following table summarizes representative functionalization reactions at the C-3 position of azetidine scaffolds, which could be conceptually applied to derivatives of this compound.
Table 1: Representative C-3 Functionalization Reactions of Azetidine Scaffolds
| Starting Material Precursor | Reagents and Conditions | Product Type | Key Features |
| N-Cbz-azetidin-3-ol | R-SH, Fe catalyst | 3-Aryl-3-sulfanyl azetidine | Mild, iron-catalyzed thiol alkylation. nih.gov |
| N-Boc-azetidin-3-one | 1. PhLi, THF, -78 °C 2. Toluene, AlCl₃ | 3,3-Diarylazetidine | Two-step synthesis via an alcohol intermediate. core.ac.uk |
Ring-Opening and Rearrangement Reactions of the Azetidine Core
The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening and rearrangement reactions, providing a pathway to more complex and diverse molecular architectures. These transformations are often triggered by the formation of a reactive azetidinium ion intermediate.
Chemoselective Ring Cleavage for Diversification
The selective cleavage of one of the C-N bonds in the azetidine ring can lead to the formation of functionalized acyclic amines. The regioselectivity of this cleavage is influenced by the substituents on the azetidine ring and the nature of the attacking nucleophile.
For azetidines, activation of the ring nitrogen, typically through protonation or quaternization, is often a prerequisite for nucleophilic ring-opening. This activation enhances the electrophilicity of the ring carbons. For a scaffold like this compound, intramolecular activation is a plausible pathway. Activation of the primary alcohol on the side chain, for example by converting it to a good leaving group like a tosylate or mesylate, can be followed by intramolecular N-alkylation to form a bicyclic azetidinium ion.
A study on 2-(3-hydroxypropyl)azetidines, a constitutional isomer of the title compound, demonstrated that activation of the primary alcohol leads to the formation of a 1-azoniabicyclo[3.2.0]heptane intermediate. acs.orgnih.gov This strained bicyclic system is then susceptible to nucleophilic attack, leading to ring-expanded products. acs.orgnih.gov This principle suggests that this compound could undergo a similar transformation to form a 1-azoniabicyclo[3.1.0]hexane intermediate, which would then be a substrate for chemoselective ring cleavage.
Transformations Leading to Other Heterocyclic Systems
The ring strain of azetidines can be harnessed to drive rearrangements that result in the formation of larger, more stable heterocyclic systems, most notably pyrrolidines and, in some cases, azepanes.
As mentioned, the formation of a bicyclic azetidinium ion from azetidines bearing a hydroxypropyl side chain is a key step in these transformations. In the case of 2-(3-hydroxypropyl)azetidines, nucleophilic opening of the resulting 1-azoniabicyclo[3.2.0]heptane with nucleophiles such as cyanide, azide, or acetate leads to a mixture of ring-expanded pyrrolidines and azepanes. acs.orgnih.gov The distribution of these products is dependent on the substitution pattern on the azetidine ring and the side chain, as well as the nature of the nucleophile used. acs.orgnih.gov
While this specific study was conducted on the 2-substituted isomer, the underlying chemical principles are highly relevant to the potential reactivity of this compound. It is conceivable that after activation of the side-chain alcohol and formation of the corresponding bicyclic azetidinium salt, nucleophilic attack could lead to the formation of substituted pyrrolidine (B122466) derivatives. The regioselectivity of the nucleophilic attack on the bicyclic intermediate would determine the structure of the resulting pyrrolidine.
The following table outlines the key steps and potential products of the ring-expansion reaction, drawing an analogy from the reported chemistry of 2-(3-hydroxypropyl)azetidines.
Table 2: Proposed Ring-Expansion Reaction of this compound
| Step | Reactant/Intermediate | Reagents/Conditions | Product/Intermediate |
| 1. Activation | This compound | 1. N-protection (e.g., Boc) 2. Activation of OH (e.g., TsCl, py) | N-Protected 3-(3-tosyloxypropyl)azetidine |
| 2. Intramolecular Cyclization | N-Protected 3-(3-tosyloxypropyl)azetidine | Heat | Bicyclic Azetidinium Salt |
| 3. Nucleophilic Ring Opening | Bicyclic Azetidinium Salt | Nucleophile (e.g., CN⁻, N₃⁻, AcO⁻) | Substituted Pyrrolidine Derivative(s) |
Advanced Spectroscopic and Chromatographic Methodologies for the Elucidation and Purity Assessment of 3 Azetidin 3 Yl Propan 1 Ol and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of 3-(Azetidin-3-yl)propan-1-ol. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial arrangement.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental structural information. In the ¹H NMR spectrum of this compound, the protons of the azetidine (B1206935) ring and the propanol (B110389) side chain would exhibit characteristic chemical shifts and coupling patterns. The protons on the carbons adjacent to the nitrogen and oxygen atoms are expected to appear at lower fields due to deshielding effects.
Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the carbons bonded to the heteroatoms resonating at lower fields. researchgate.net The chemical shifts in the ¹³C NMR spectrum provide direct evidence of the different carbon atom environments within the molecule.
Two-dimensional (2D) NMR techniques are indispensable for a more detailed structural elucidation, especially for complex molecules where 1D spectra may show overlapping signals. wikipedia.org Key 2D NMR experiments for this compound include:
Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings, revealing the connectivity of protons within the azetidine ring and the propanol chain. longdom.org Cross-peaks in the COSY spectrum would confirm the neighboring protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra. libretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the azetidine ring and the propanol side chain. libretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is vital for determining the stereochemistry and three-dimensional structure of molecules by identifying protons that are close in space, irrespective of their bonding connectivity. ipb.pt
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~3.6 (t) | ~60 |
| 2 | ~1.6 (m) | ~32 |
| 3 | ~1.5 (m) | ~30 |
| 4 | ~2.5 (m) | ~35 |
| 5, 7 | ~3.7 (t) | ~50 |
| 6 | ~3.0 (t) | ~50 |
NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. nih.gov For the synthesis of this compound, ¹H NMR can be used to track the disappearance of starting materials and the appearance of intermediates and the final product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Furthermore, specialized NMR techniques can provide insights into reaction mechanisms. For instance, by observing the formation of transient intermediates or by conducting kinetic studies using NMR, the pathway of a reaction can be elucidated. This information is invaluable for improving the efficiency and yield of the synthesis.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and structure of a compound by analyzing its mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For this compound (C₆H₁₃NO), HRMS would confirm the molecular formula by providing a precise mass measurement.
The fragmentation patterns observed in the mass spectrum offer valuable structural information. Under ionization, the molecule breaks apart into smaller, characteristic fragments. The analysis of these fragments can help to piece together the structure of the parent molecule. Potential fragmentation pathways for this compound could involve cleavage of the propanol side chain or opening of the azetidine ring.
| Fragment | Predicted m/z | Possible Structure |
| [M+H]⁺ | 116.1070 | C₆H₁₄NO⁺ |
| [M-H₂O+H]⁺ | 98.0964 | C₆H₁₂N⁺ |
| [C₄H₈N]⁺ | 70.0651 | Azetidinyl-methyl cation |
| [C₃H₇O]⁺ | 59.0491 | Propanol fragment |
Coupling mass spectrometry with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) enhances the analytical power by separating complex mixtures before detection.
GC-MS: Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile and thermally stable compounds. thermofisher.com For this compound, which is a relatively small and polar molecule, derivatization might be necessary to increase its volatility for GC-MS analysis. chromforum.org GC-MS provides excellent separation of impurities and allows for their individual identification by their mass spectra.
LC-MS: Liquid Chromatography-Mass Spectrometry is a versatile technique widely used in pharmaceutical analysis for both qualitative and quantitative purposes. news-medical.netemerypharma.com It is particularly well-suited for polar and non-volatile compounds, making it ideal for the direct analysis of this compound and its synthetic intermediates without the need for derivatization. LC-MS can be used to assess the purity of the compound, identify by-products, and quantify the amount of the target molecule in a sample. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. wikipedia.org
Infrared (IR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H, N-H, C-H, and C-N bonds. The broadness of the O-H and N-H stretching bands can provide information about hydrogen bonding. azooptics.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. ias.ac.in For this compound, Raman spectroscopy could provide additional information about the vibrations of the carbon skeleton and the azetidine ring. The analysis of amines by Raman spectroscopy is well-established. ondavia.com
The following table lists the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (amine) | Stretching | 3300-3500 (medium) |
| C-H (alkane) | Stretching | 2850-3000 |
| N-H (amine) | Bending | 1590-1650 |
| C-O (alcohol) | Stretching | 1050-1260 |
| C-N (amine) | Stretching | 1020-1250 |
Computational and Theoretical Investigations Pertaining to 3 Azetidin 3 Yl Propan 1 Ol
Quantum Chemical Studies on Conformational Preferences and Ring Strain of the Azetidine (B1206935) Moiety
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a cornerstone of the "3-(Azetidin-3-yl)propan-1-ol" structure. Its properties are largely dictated by significant ring strain, which influences its conformation and reactivity. rsc.orgresearchgate.net Quantum chemical calculations have been instrumental in quantifying these characteristics.
The ring strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org This value, situated between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively stable pyrrolidine (B122466) (5.4 kcal/mol), gives azetidine a unique balance of stability for handling and inherent reactivity that can be harnessed in chemical synthesis. rsc.org Computational studies using isodesmic, homodesmotic, and hyperhomodesmotic models with various levels of theory, including DFT and coupled-cluster methods like CCSD(T), have been employed to accurately determine these strain energies. nih.gov
Unlike planar three-membered rings, the azetidine ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain. nih.gov Gas-phase electron diffraction studies, corroborated by theoretical calculations, have characterized this puckering by a dihedral angle of approximately 37°. rsc.org The substitution at the 3-position with a propan-1-ol chain introduces additional conformational variables. The flexible propyl chain can adopt multiple rotamers, and its interaction with the azetidine ring can influence the puckering equilibrium of the four-membered ring itself. Quantum mechanical calculations show that substitution can lead to a reduction in conformational flexibility compared to larger ring systems. researchgate.net The orientation of the substituent can also be influenced by factors like solvent polarity, with more polar environments potentially favoring specific conformations. nih.gov
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Reference |
|---|---|---|---|
| Aziridine | 3 | 27.7 | rsc.org |
| Azetidine | 4 | 25.4 | rsc.org |
| Pyrrolidine | 5 | 5.4 | rsc.org |
| Piperidine (B6355638) | 6 | ~0 | researchgate.net |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms in the Synthesis and Derivatization of Azetidine Scaffolds
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and functionalization of azetidines. nih.govmdpi.com These calculations provide detailed energy profiles of reaction pathways, transition state geometries, and insights into the electronic factors that govern selectivity and reactivity.
One of the most direct methods for azetidine synthesis is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.orgresearchgate.net DFT calculations have been used to corroborate proposed mechanisms, for instance, by suggesting that for certain substrates, an electron-withdrawing group is crucial for prolonging the lifetime of the excited state required for the reaction to proceed efficiently. rsc.org
DFT is also heavily applied to understand the derivatization of the azetidine ring, particularly in ring-opening reactions. The nucleophilic ring-opening of activated azetidinium ions is a key transformation for producing functionalized linear amines. nih.gov DFT calculations have successfully rationalized the regioselectivity of these reactions, demonstrating how electronic and steric factors of the substituents direct the nucleophilic attack to a specific carbon atom. nih.gov Furthermore, theoretical studies on the ring-opening of azetidine derivatives have shown that the process can be dramatically facilitated by one-electron reduction, a finding with implications for photoredox catalysis. nih.gov Various DFT functionals, such as B3LYP, M06, and wB97XD, are commonly used in these mechanistic studies, often paired with Pople-style (e.g., 6-31G*) or correlation-consistent (e.g., cc-pVTZ) basis sets to achieve a balance of computational cost and accuracy. nih.govmdpi.com
| Reaction Type | Investigated Aspect | Key Computational Insight | Reference |
|---|---|---|---|
| Aza Paternò-Büchi Reaction | Reaction feasibility | Electron-withdrawing groups can prolong excited state lifetime, enabling cycloaddition. | rsc.org |
| Nucleophilic Ring-Opening | Regioselectivity | Substituent patterns govern the site of nucleophilic attack. | nih.gov |
| Photoredox Ring-Opening | Reaction energetics | One-electron reduction significantly lowers the energy barrier for ring cleavage. | nih.gov |
| 1,3-Dipolar Cycloadditions | Stepwise vs. Concerted Pathways | DFT can distinguish between mechanistic pathways and identify key intermediates. | mdpi.com |
Molecular Modeling Approaches for Understanding Substituent Effects on Azetidine Reactivity
The reactivity of the azetidine ring in "this compound" is profoundly influenced by its C3-substituent. Molecular modeling, encompassing quantum mechanics and DFT, provides a framework for understanding how different substituents modulate the ring's chemical behavior.
Substituents affect reactivity through a combination of steric and electronic effects. Computationally derived properties like pKa can quantify electronic effects. For example, studies on N-aryl azetidines have shown that the substituent on the aryl ring alters the pKa of the azetidine nitrogen. nih.gov This change in basicity is a critical determinant of the compound's stability, as protonation of the nitrogen is often the first step in acid-mediated ring-opening reactions. nih.gov
Steric effects are also crucial. The size and position of substituents influence the conformational equilibrium of the azetidine ring. nih.gov Molecular modeling of substituted azetidine analogs has shown that to minimize steric hindrance, substituents may preferentially adopt an axial or equatorial-like orientation, which in turn affects their accessibility and reactivity. nih.gov In the case of "this compound," the propanol (B110389) side chain can interact with the ring, potentially through intramolecular hydrogen bonding, which could stabilize certain conformations and influence the reactivity of both the azetidine nitrogen and the terminal hydroxyl group. These complex interactions are readily modeled using computational approaches to predict the lowest energy conformations and their relative populations.
| Substituent Type | Effect | Computational Finding | Reference |
|---|---|---|---|
| N-Aryl group | Electronic (pKa) | Aryl substituents modulate the basicity of the azetidine nitrogen, affecting its propensity for protonation and subsequent ring-opening. | nih.gov |
| α-Alkyl group (on Aze) | Conformational/Steric | An α-methyl group was found to increase the tendency of an azetidine-containing peptide to adopt γ-turn structures. | researchgate.net |
| General Substituents | Steric Hindrance | The azetidine ring structure promotes axial orientation of substituents to reduce steric clashes between groups at the 1,2-positions. | nih.gov |
Prediction of Spectroscopic Parameters to Aid Structural Elucidation
Computational chemistry serves as a powerful predictive tool for spectroscopic analysis, aiding in the structural elucidation and confirmation of complex molecules like "this compound". By calculating spectroscopic parameters for a proposed structure, chemists can compare theoretical data with experimental spectra to validate their assignments. researchgate.netyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach, and when used with appropriate DFT functionals (e.g., B3LYP) and basis sets, it can predict chemical shifts with high accuracy. researchgate.netnih.govnih.gov For a molecule with multiple conformers, Boltzmann-averaging of the calculated shifts over the low-energy conformational ensemble is performed to yield a final predicted spectrum that accounts for dynamic effects. researchgate.net This process is invaluable for assigning complex spectra and distinguishing between potential isomers.
Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations are also used to predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. nih.govnih.gov Theoretical spectra are generated by performing a frequency calculation on the optimized geometry of the molecule. The resulting vibrational modes can be visualized, allowing for a detailed assignment of each experimental band to a specific molecular motion (e.g., C-H stretch, N-H bend). nih.gov
Mass Spectrometry (MS): While not a direct spectral prediction, related parameters can be calculated. For instance, for "this compound," predicted collision cross-section (CCS) values have been computed. uni.lu CCS is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry, aiding in the confident identification of compounds in complex mixtures.
| Parameter Type | Methodology | Application | Reference |
|---|---|---|---|
| NMR Chemical Shifts (¹H, ¹³C) | DFT with GIAO method | Aids in signal assignment and structural verification. | nih.govnih.gov |
| Vibrational Frequencies (IR, Raman) | DFT Frequency Calculation | Allows for detailed assignment of vibrational bands to specific molecular motions. | nih.govnih.gov |
| Collision Cross Section (CCS) | Computational Modeling (e.g., CCSbase) | Provides an additional identifier in ion mobility-mass spectrometry. | uni.lu |
Applications of 3 Azetidin 3 Yl Propan 1 Ol As a Versatile Synthetic Scaffold and Building Block
Role in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems
The unique structural features of 3-(Azetidin-3-yl)propan-1-ol make it an excellent starting point for the synthesis of a wide array of more complex nitrogen-containing heterocycles. frontiersin.orgmdpi.com The strained four-membered ring can undergo controlled ring-opening or expansion reactions to yield larger, more stable heterocyclic systems like pyrrolidines and azepanes. researchgate.net Furthermore, the presence of both a secondary amine within the azetidine (B1206935) ring and a primary alcohol on the side chain allows for a variety of intramolecular and intermolecular cyclization strategies.
Researchers have utilized densely functionalized azetidine cores, analogous to this compound, to create fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net The pendant hydroxyl group can be protected and the azetidine nitrogen can be functionalized, for instance by N-alkylation, setting the stage for subsequent cyclization reactions. nih.gov These strategies enable the generation of significant molecular diversity from a single, well-defined azetidine scaffold. nih.govnih.gov
| Heterocyclic System Type | Synthetic Strategy | Description |
| Fused Systems | Intramolecular Cyclization | After functionalizing the azetidine nitrogen and the alcohol side chain, a ring-closing reaction can form a new ring fused to the original azetidine. researchgate.net |
| Bridged Systems | Ring-Closing Metathesis | N-alkylation of the azetidine with an appropriate olefin, followed by ring-closing metathesis, can create bicyclic bridged structures. nih.gov |
| Spirocyclic Systems | Intramolecular Spirocyclization | Metalation of a related α-aminonitrile followed by reaction with an electrophile can lead to the formation of a new ring attached at a single carbon atom of the azetidine. nih.gov |
| Expanded Systems | Nucleophilic Ring-Opening | The strained azetidine ring can be opened by nucleophiles, and subsequent intramolecular reactions can lead to the formation of larger rings like pyrrolidines or tetrahydropyridines. researchgate.net |
Utility as a Precursor in Multi-Step Organic Syntheses for Complex Molecular Architectures
The bifunctional nature of this compound makes it a valuable precursor in multi-step synthetic sequences aimed at producing complex molecular targets. illinois.eduproquest.com In a typical synthetic plan, the primary alcohol and the secondary amine can be orthogonally protected, allowing for selective manipulation of each functional group. For example, the alcohol can be protected as a trityl ether, enabling chemistry to be performed on the azetidine nitrogen without interference. nih.gov
This building-block approach is advantageous for creating molecules with significant three-dimensionality. illinois.edu By incorporating the pre-formed, sp³-rich azetidine core early in a synthesis, chemists can efficiently build molecular complexity. whiterose.ac.ukresearchgate.net The pendant hydroxyl group is particularly useful as it provides a point for downstream functionalization or for attachment to a solid support, facilitating the synthesis of compound libraries. nih.gov The aryl bromide and pendant hydroxyl group are specifically noted as features that allow for downstream functional group pairing and diversification. nih.gov
General Synthetic Sequence:
Protection: The primary alcohol is protected (e.g., as a trityl or silyl (B83357) ether) to prevent its participation in subsequent steps.
N-Functionalization: The azetidine nitrogen is modified, for example, through alkylation or acylation. nih.gov
Side-Chain Elaboration: The protecting group on the alcohol is removed, and the hydroxyl group is used for further reactions, such as esterification, etherification, or conversion to another functional group.
Cyclization/Coupling: Further reactions are performed to build the final complex architecture, which may involve intramolecular cyclizations or coupling reactions. nih.govresearchgate.net
Development of Novel Organic Reactions Utilizing the Azetidine and Alcohol Moieties
The distinct reactivity of the azetidine and alcohol functionalities in this compound has spurred the development of novel organic reactions. The ring strain of the azetidine, estimated at approximately 25.4 kcal/mol, makes it susceptible to ring-opening reactions that are not feasible with less strained heterocycles like pyrrolidine (B122466). rsc.org This property is exploited in strain-release-driven transformations.
For example, methodologies have been developed for the regioselective aminolysis of epoxides to form azetidines, highlighting the utility of intramolecular cyclizations involving nitrogen nucleophiles to construct the strained ring. frontiersin.orgnih.gov While not a reaction of this compound, this demonstrates the specialized chemistry developed around the synthesis of such scaffolds. Conversely, the azetidine ring can be opened in a controlled manner. For instance, a Cu(OTf)₂ catalyzed domino reaction involving the ring-opening of activated azetidines followed by cyclization with alkynes has been described to produce tetrahydropyridines. researchgate.net The alcohol moiety can direct or participate in these reactions, or it can be used as an internal nucleophile after conversion to a leaving group, leading to the formation of fused or bridged systems. nih.gov
Bioisosteric Replacement Studies and Scaffold Hopping in Chemical Design
In medicinal chemistry, the concepts of bioisosteric replacement and scaffold hopping are crucial for optimizing molecular properties and exploring novel chemical space. nih.govnih.gov Bioisosterism involves substituting one functional group or moiety with another that possesses similar physical or chemical properties, with the goal of maintaining or improving biological interactions. u-strasbg.frresearchgate.net Scaffold hopping is a more dramatic change, where the central core of a molecule is replaced with a chemically distinct scaffold while preserving the original orientation of key functional groups. nih.govchemrxiv.org
The this compound motif is an attractive candidate for such studies. The rigid, three-dimensional structure of the azetidine ring makes it a suitable bioisostere for other small rings or conformationally constrained linkers. rsc.org Its incorporation can lead to molecules with a higher fraction of sp³-hybridized carbons, a characteristic often associated with improved physicochemical properties in drug candidates. whiterose.ac.uk The azetidine scaffold is considered a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules. rsc.org Replacing a more common ring system, such as a pyrrolidine or piperidine (B6355638), with the azetidine-propanol scaffold represents a scaffold hop that can lead to novel intellectual property and potentially improved molecular properties. nih.govu-strasbg.fr
| Design Strategy | Application to this compound | Rationale |
| Bioisosteric Replacement | The azetidine ring can replace other small cyclic or acyclic linkers. | To introduce conformational rigidity, alter polarity, and modify the vectoral projection of substituents. researchgate.net |
| Scaffold Hopping | The entire azetidine-propanol moiety can replace a larger, more complex, or more flexible core structure. | To access novel chemical space, improve synthetic tractability, and enhance "drug-like" properties by increasing sp³ character. nih.govchemrxiv.org |
Integration into Combinatorial Chemistry Libraries for Scaffold Diversity Generation
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as libraries, for high-throughput screening. nih.gov The this compound scaffold is well-suited for this purpose because its two functional groups allow for systematic diversification. nih.gov The pendant hydroxyl group can be used to attach the scaffold to a solid support, which simplifies the process of purification after each reaction step. nih.gov
Researchers have described the synthesis and diversification of densely functionalized azetidine ring systems to generate a wide variety of fused, bridged, and spirocyclic systems for inclusion in screening libraries. nih.govnih.gov For example, a solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been reported, demonstrating the power of this scaffold in generating significant molecular diversity. nih.govresearchgate.net The ability to create structurally diverse and complex molecules from a common azetidine core is highly valuable for generating lead-like molecules for drug discovery programs. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 3-(Azetidin-3-yl)propan-1-ol, and how can ring-opening side reactions be minimized?
The synthesis of azetidine-containing compounds often faces challenges due to ring strain in the four-membered azetidine moiety. A hydrogenation-based approach using palladium catalysts (e.g., Lindlar catalyst) under controlled pressure (1–3 atm H₂) can reduce unsaturated precursors while preserving the azetidine ring. For example, allyl rearrangements in propargyl alcohol derivatives (e.g., 3-methyl-1-penten-4-yn-3-ol) can yield azetidine intermediates, but reaction temperatures should be kept below 40°C to prevent ring degradation . Solvent choice (e.g., THF or EtOAc) and catalyst loading (5–10 mol%) are critical for selectivity.
Q. Which analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?
- NMR Spectroscopy : Use ¹³C DEPT and 2D COSY/HSQC to distinguish between azetidine ring protons and propanol chain signals, which often overlap. Isotopic labeling (e.g., ¹⁵N for the azetidine nitrogen) can clarify tautomeric equilibria .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are robust for small-molecule refinement. High-resolution data (d-spacing < 1 Å) is essential for resolving the azetidine ring’s puckering and substituent orientation .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks, while fragmentation patterns differentiate regioisomers.
Advanced Research Questions
Q. How can stereochemical purity of this compound be assessed, given its potential chiral centers?
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Calibrate with enantiopure standards (e.g., (S)-3-amino-3-phenylpropan-1-ol derivatives) .
- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-calculated models (B3LYP/6-31G*) to assign absolute configuration .
- X-ray Crystallography : Heavy-atom derivatives (e.g., bromine-substituted analogs) enhance anomalous scattering for unambiguous stereochemical determination .
Q. What computational strategies predict the reactivity of this compound in nucleophilic or catalytic processes?
- DFT Calculations : Optimize geometries at the M06-2X/def2-TZVP level to study ring strain (≈20–25 kcal/mol) and its impact on azetidine ring-opening kinetics.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on hydrogen-bonding interactions between the hydroxyl group and the azetidine nitrogen .
- Docking Studies : For biological applications, model interactions with enzymes (e.g., kinases) using AutoDock Vina, focusing on the azetidine ring’s conformational flexibility .
Q. How should contradictory data on biological activity be reconciled across studies?
- Purity Assessment : Quantify trace impurities (e.g., ring-opened byproducts) via GC-MS or LC-MS. Even 1% impurities can skew bioactivity results .
- Stereochemical Variability : Compare enantiomer-specific activity using chiral-resolved samples. For example, (S)-3-amino-3-(4-fluorophenyl)propan-1-ol may exhibit 10-fold higher receptor affinity than the (R)-form .
- Experimental Conditions : Control pH (azetidine’s pKa ≈ 9.5) to avoid protonation-dependent activity changes. Buffer systems like Tris-HCl (pH 7.4) are recommended .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. The compound’s amino-alcohol structure may cause irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Keep under nitrogen at –20°C to prevent oxidation. Shelf-life studies indicate <5% degradation over 6 months under these conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
